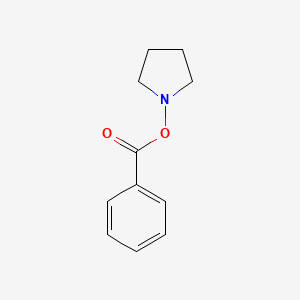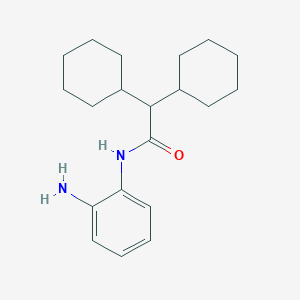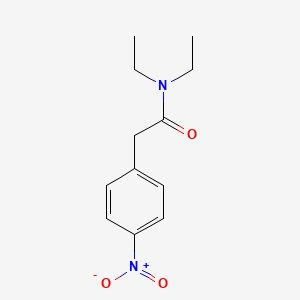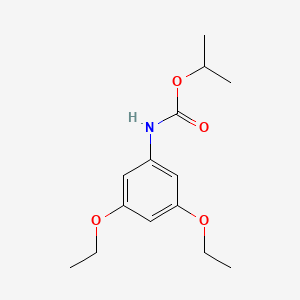
2-(4-Phenylbutoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Phenylbutoxy)ethanol is an organic compound with the molecular formula C12H18O2 It is a type of alcohol that contains both an ether and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylbutoxy)ethanol can be achieved through several methods. One common approach involves the reaction of 4-phenylbutanol with ethylene oxide in the presence of a base. This reaction typically occurs under mild conditions, with temperatures ranging from 40-120°C and pressures of 50-800 psig . The use of a supported platinum group metal catalyst, such as platinum or palladium, can enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of styrene oxide with supported platinum group metal catalysts in the presence of an organic or inorganic base . This method is advantageous as it eliminates the need for hazardous solvents and reagents, making the process safer and more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylbutoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols and hydrocarbons.
Substitution: Various substituted ethers and esters.
Scientific Research Applications
2-(4-Phenylbutoxy)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Phenylbutoxy)ethanol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. It can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: An ether alcohol with similar properties and applications.
2-Phenylethanol: Another aromatic alcohol with comparable uses in fragrances and flavors.
Uniqueness
2-(4-Phenylbutoxy)ethanol is unique due to its specific structure, which combines both an ether and a hydroxyl group. This dual functionality enhances its versatility and reactivity, making it valuable in various applications.
Properties
CAS No. |
119967-40-7 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-(4-phenylbutoxy)ethanol |
InChI |
InChI=1S/C12H18O2/c13-9-11-14-10-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
InChI Key |
UELAMRJSOTWDOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-chloro-2-fluorophenyl)-2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123998.png)



![(2e)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid](/img/structure/B14124017.png)
![2-(4-(Trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B14124021.png)
![3-[(2-chlorophenyl)methyl]-9-[(E)-(4-methoxyphenyl)methylideneamino]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14124028.png)

![N-[1-(2-ethoxyphenyl)ethyl]formamide](/img/structure/B14124037.png)
![4'-Methoxy-N-phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14124051.png)


